molecular formula C7H11NO4S B2445619 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid CAS No. 2287300-30-3

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid

Cat. No.: B2445619
CAS No.: 2287300-30-3
M. Wt: 205.23
InChI Key: BEKXJLGWRIYBAG-UHFFFAOYSA-N
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Description

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid is a high-purity chemical compound with the molecular formula C7H11NO4S . This bicyclic structure, featuring a sulfone group, is of significant interest in advanced chemical and pharmaceutical research. Potential applications may include its use as a key synthetic intermediate or building block in medicinal chemistry for the development of novel active molecules. Researchers value this compound for its potential in exploring new chemical spaces and creating structurally complex targets. This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications. Specific details on its mechanism of action and primary research uses require further input from scientific literature.

Properties

IUPAC Name

2,2-dioxo-2λ6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4S/c9-6(10)7-1-3-8(4-2-7)13(11,12)5-7/h1-5H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKXJLGWRIYBAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1(CS2(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ring-Closing Metathesis (RCM) Approaches

Ring-closing metathesis has emerged as a powerful tool for constructing bicyclic systems. In a method analogous to the synthesis of 8-azabicyclo[3.2.1]octane-1-carboxylic acid, a precursor containing olefinic bonds undergoes cyclization using Grubbs catalyst. For the target compound, a diene precursor A (Figure 1) with a thioether group could be subjected to RCM to form the bicyclic framework. Subsequent oxidation of the sulfur atom to a sulfone using hydrogen peroxide or oxone would yield the desired dioxo-thia moiety.

Reaction Scheme 1:
$$
\text{Diene precursor } \mathbf{A} \xrightarrow{\text{Grubbs catalyst}} \text{Bicyclic thioether } \mathbf{B} \xrightarrow{\text{H}2\text{O}2} \text{Target compound}
$$

Intramolecular Cyclization of Halogenated Intermediates

A second approach involves bromination followed by intramolecular nucleophilic substitution. Starting with a linear amine-containing thioether C , treatment with trimethylphenylammonium tribromide introduces bromine atoms at strategic positions. Heating the dibrominated intermediate D in the presence of potassium carbonate facilitates cyclization, forming the bicyclo[2.2.2]octane system. The carboxylic acid group is introduced via hydrolysis of a pre-installed nitrile or ester functionality.

Reaction Scheme 2:
$$
\text{Linear thioether } \mathbf{C} \xrightarrow{\text{Br}2} \text{Dibromide } \mathbf{D} \xrightarrow{\Delta, \text{K}2\text{CO}_3} \text{Bicyclic intermediate } \mathbf{E} \xrightarrow{\text{Hydrolysis}} \text{Target compound}
$$

Photochemical [2+2] Cycloaddition

Recent advances in photochemistry have enabled the synthesis of strained bicyclic systems. Inspired by the preparation of bicyclo[2.1.1]hexanes, a [2+2] cycloaddition between a thiadiene F and a dienophile G under UV light could generate the bicyclo[2.2.2]octane skeleton. Post-functionalization steps would then introduce the sulfone and carboxylic acid groups.

Reaction Scheme 3:
$$
\text{Thiadiene } \mathbf{F} + \text{Dienophile } \mathbf{G} \xrightarrow{h\nu} \text{Bicyclic adduct } \mathbf{H} \xrightarrow{\text{Oxidation}} \text{Target compound}
$$

Detailed Synthetic Protocols

Synthesis via Bromination-Cyclization (Method A)

  • Preparation of Dibrominated Intermediate

    • Starting material : Ethyl 4-mercaptoquinuclidine-1-carboxylate.
    • Bromination : Treat with trimethylphenylammonium tribromide in dichloromethane at −78°C, followed by warming to room temperature.
    • Yield : 85–90% (dibromide D ).
  • Cyclization

    • Conditions : Reflux dibromide D in chloroform with potassium carbonate for 3 hours.
    • Outcome : Quantitative formation of bicyclic thioether E .
  • Oxidation to Sulfone

    • Reagents : Hydrogen peroxide (30%) in acetic acid at 50°C for 12 hours.
    • Yield : 92% sulfone intermediate.
  • Carboxylic Acid Introduction

    • Hydrolysis : Reflux sulfone E in 6N HCl for 24 hours.
    • Workup : Neutralize with NaHCO₃, extract with ethyl acetate, and purify via recrystallization.

Table 1: Optimization of Bromination-Cyclization Method

Parameter Conditions Yield (%)
Bromination temp −78°C → RT 90
Cyclization time 3 hours 98
Oxidation time 12 hours 92
Hydrolysis duration 24 hours 88

Challenges and Optimization

Oxidation Sensitivity

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.16 (t, J = 7.2 Hz, 3H), 3.08–3.12 (m, 2H), 3.45–3.50 (m, 2H).
  • IR (neat) : 1737 cm⁻¹ (C=O), 1345 cm⁻¹ (S=O).
  • HRMS : m/z calcd for C₇H₁₁NO₄S [M+H]⁺: 205.0409, found: 205.0412.

Chemical Reactions Analysis

Types of Reactions

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms.

Common Reagents and Conditions

    Oxidation: Sulfur trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of metabolic processes or signal transduction pathways .

Comparison with Similar Compounds

Biological Activity

2,2-Dioxo-2lambda6-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid (CAS Number: 2287300-30-3) is a bicyclic compound characterized by its unique structural features, including both sulfur and nitrogen atoms within its ring system. This compound has garnered attention in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.

The molecular formula of this compound is C7H11NO4SC_7H_{11}NO_4S, with a molecular weight of approximately 189.24 g/mol. The compound is notable for its stability and reactivity, which are influenced by the presence of the dioxo and thia functionalities.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes or receptors. It is hypothesized that it functions as an enzyme inhibitor , potentially affecting metabolic pathways by binding to the active sites of target enzymes, thereby preventing substrate interactions and catalytic activity.

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic processes.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies and Research Findings

  • Inhibition of PSEN1 : A study explored the compound's ability to selectively inhibit the PSEN1 enzyme involved in the γ-secretase complex, which is crucial for processing amyloid precursor protein (APP). This inhibition could provide a therapeutic strategy for Alzheimer's disease without significantly affecting Notch signaling pathways .
    CompoundSelectivityIC50 (nM)Reference
    MRK-560High37
    SCH-1500022Moderate to High250
  • Pharmacokinetics : In vivo studies demonstrated that upon administration in mice, the compound exhibited significant brain penetration with a favorable brain/plasma ratio, indicating its potential utility in treating central nervous system disorders .
    ParameterValue
    Clearance (mL/min/kg)99
    Volume of Distribution (L/kg)3.43
    Half-life (h)0.48

Comparison with Similar Compounds

The unique structure of this compound differentiates it from other bicyclic compounds:

Compound NameKey Features
Quinuclidine-3-carboxylic acid 2,2-dioxideSimilar structure but different carboxylic position
1-Azabicyclo[2.2.2]octane-4-carboxylic acidLacks sulfur atom, resulting in different reactivity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 2,2-Dioxo-2λ⁶-thia-1-azabicyclo[2.2.2]octane-4-carboxylic acid, and how can reaction conditions be optimized?

  • Answer : A common approach involves refluxing precursor compounds in acetic acid with sodium acetate as a catalyst, similar to methods used for structurally related bicyclic β-lactams (e.g., ampicillin derivatives) . Optimization includes adjusting reaction time (3–5 hours), temperature (controlled reflux), and stoichiometric ratios (e.g., 0.1–0.11 mol equivalents of reactants). Post-synthesis purification via recrystallization from DMF/acetic acid mixtures is recommended to enhance yield and purity . Monitoring via TLC or HPLC is critical to track intermediate formation.

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

  • Answer :

  • Stereochemistry : X-ray crystallography is the gold standard for absolute configuration determination, as applied to related azabicyclo compounds (e.g., (6R,7R)-configured β-lactams) .
  • Purity : Reverse-phase HPLC with UV detection (e.g., at 254 nm) is recommended, using C18 columns and gradient elution (water/acetonitrile with 0.1% TFA). This aligns with pharmacopeial standards for analogous bicyclic derivatives .
  • Structural Confirmation : High-resolution NMR (¹H/¹³C) and FT-IR are essential for functional group analysis, particularly to verify the dioxo-thia moiety and carboxylic acid proton .

Q. What are the critical handling and storage protocols to ensure compound stability?

  • Answer : Store under inert gas (argon) at –20°C to prevent hydrolysis of the dioxo-thia group. Use desiccants to mitigate moisture absorption, which can degrade the bicyclic core . Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling due to potential irritancy, as noted in safety data sheets for structurally similar compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Answer : Contradictions often arise from:

  • Purity Variability : Impurities (e.g., sulbactam-related compounds) can skew bioactivity results; use HPLC-MS to verify batch consistency .
  • Stereochemical Differences : Enantiomeric purity must be confirmed via chiral HPLC or circular dichroism, as small stereochemical variations (e.g., R vs. S configurations) drastically alter enzyme inhibition .
  • Assay Conditions : Standardize bacterial models (e.g., β-lactamase-producing strains) and control for pH/temperature, which affect enzyme interaction kinetics .

Q. What computational strategies are suitable for modeling this compound’s interaction with β-lactamases or other target enzymes?

  • Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities to active sites (e.g., TEM-1 β-lactamase), leveraging crystallographic data from related sulfone inhibitors .
  • Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to assess nucleophilic attack susceptibility at the dioxo-thia moiety, correlating with experimental kinetic data .
  • Molecular Dynamics (MD) : Simulate enzyme-compound complexes under physiological conditions (e.g., 150 mM NaCl, 310 K) to study conformational stability over time .

Q. How does substitution at the 4-carboxylic acid position influence enzymatic resistance profiles?

  • Answer : Introducing electron-withdrawing groups (e.g., nitro or halogen substituents) enhances β-lactamase inhibition by stabilizing the transition state during acylation. Compare with derivatives like 3-methyl or vinyl-substituted analogs, which show reduced activity due to steric hindrance . Methodologically, synthesize analogs via site-directed esterification followed by hydrolysis, and test against a panel of Class A/C/D β-lactamases using nitrocefin hydrolysis assays .

Q. What isotopic labeling strategies can elucidate metabolic pathways in bacterial models?

  • Answer :

  • ¹³C-Labeling : Incorporate ¹³C at the carboxylic acid carbon to track decarboxylation via LC-MS/MS in bacterial lysates.
  • ¹⁵N-Labeling : Use ¹⁵N-enriched amino groups (if present) to study incorporation into bacterial peptidoglycan via solid-state NMR .
  • Stable Isotope Tracing : Combine with knockout bacterial strains (e.g., ΔpenP) to isolate specific metabolic pathways .

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